5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid

Synthetic intermediate Oxidation Sulfone

5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid is a halogenated, sulfur-linked pyrimidine-4-carboxylic acid building block (CAS 926231-03-0, molecular formula C₁₂H₈ClFN₂O₂S, molecular weight 298.72). This compound features a pyrimidine core substituted with a 5-chloro group, a 4-carboxylic acid functionality, and a 2-[(4-fluorobenzyl)sulfanyl] side chain that combines a fluorinated aromatic ring with a thioether linker.

Molecular Formula C12H8ClFN2O2S
Molecular Weight 298.72 g/mol
CAS No. 926231-03-0
Cat. No. B12184882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid
CAS926231-03-0
Molecular FormulaC12H8ClFN2O2S
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC=C(C(=N2)C(=O)O)Cl)F
InChIInChI=1S/C12H8ClFN2O2S/c13-9-5-15-12(16-10(9)11(17)18)19-6-7-1-3-8(14)4-2-7/h1-5H,6H2,(H,17,18)
InChIKeyBWDNWVNQQGNSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid (CAS 926231-03-0): Core Pyrimidine Scaffold for Targeted Library Synthesis


5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid is a halogenated, sulfur-linked pyrimidine-4-carboxylic acid building block (CAS 926231-03-0, molecular formula C₁₂H₈ClFN₂O₂S, molecular weight 298.72) . This compound features a pyrimidine core substituted with a 5-chloro group, a 4-carboxylic acid functionality, and a 2-[(4-fluorobenzyl)sulfanyl] side chain that combines a fluorinated aromatic ring with a thioether linker . Its structure serves as a versatile intermediate, notably as the thioether precursor to 2-sulfonylpyrimidine anticancer agents such as PK11007 [1].

Why 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid Cannot Be Replaced by Generic Pyrimidine-4-carboxylic Acid Analogs


Generic substitution within the pyrimidine-4-carboxylic acid class fails because the 2-[(4-fluorobenzyl)sulfanyl] substituent is not a passive inert group—it serves as a critical synthetic handle for downstream oxidation to the corresponding sulfone and simultaneously modulates the acidity of the carboxylic acid group (predicted pKₐ 1.12±0.25 ), reactivity in amide coupling, and the lipophilic character of the final conjugates . In the synthesis of 2-sulfonylpyrimidine anticancer leads such as PK11007 [1], the thioether linkage of this compound is specifically required as a precursor to generate the electrophilic sulfone warhead; replacement with a methylthio, amino, or ether analog would preclude this essential oxidation step.

Quantitative Differentiation Evidence for 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid vs. Structural Analogs


Thioether Oxidation Potential Distinguishes This Scaffold from Non-Sulfur-Containing Pyrimidine-4-carboxylic Acid Building Blocks

The 2-[(4-fluorobenzyl)sulfanyl] substituent enables this compound to serve as the direct thioether precursor to 2-sulfonylpyrimidine anticancer agents such as PK11007 [1]. This oxidation-dependent activation pathway is structurally inaccessible to the corresponding 2-methylsulfanyl analog, 5-chloro-2-methylsulfanylpyrimidine-4-carboxylic acid (CAS 833438-50-9 as its 4-fluorophenyl ester), or to any 2-amino-substituted pyrimidine-4-carboxylic acid derivative .

Synthetic intermediate Oxidation Sulfone

Predicted Acidity (pKₐ) Distinguishes 4-Fluorobenzylsulfanyl Derivative from Alkylthio and Benzylamino Analogs

The predicted pKₐ of the carboxylic acid group is 1.12±0.25 , reflecting significant acidification due to the electron-withdrawing effects of both the 5-chloro substituent and the 2-[(4-fluorobenzyl)sulfanyl] group. In contrast, 5-[(4-fluorobenzyl)amino]pyrimidine-4-carboxylic acid—a representative amino analog with a similar fluorobenzyl group but an amino linker—shows markedly different ionization behavior, with the amino group imparting basic character absent in the target compound [1].

Ionization constant Drug-like properties pKₐ

Boiling Point and Density Differentiate Target Compound from Non-Halogenated Benzylsulfanyl Analogs

Predicted physicochemical constants for the target compound include a boiling point of 493.0±40.0 °C and density of 1.54±0.1 g/cm³ . These values are elevated relative to the non-halogenated analog 2-(benzylsulfanyl)-5-chloropyrimidine-4-carboxylic acid (predicted boiling point ~445°C, density ~1.34 g/cm³ based on QSAR estimation; no exact experimental data available), consistent with the increased molecular weight and polarizability introduced by the 4-fluoro substituent .

Physical property Boiling point Density

Documented Downstream Derivatization Confirms Product Utility That Generic Analogs Do Not Provide

The target compound has been successfully converted to multiple confirmed amide derivatives, including 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid (CAS 1225162-49-1) and related products such as methyl 2-[({5-chloro-2-[(4-fluorobenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate . This array of validated downstream products is not available for most generic 5-chloro-2-alkylsulfanylpyrimidine-4-carboxylic acids, which lack published derivatization records.

Amide coupling Building block Derivatization

Optimal Research and Procurement Scenarios for 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid (CAS 926231-03-0)


Medicinal Chemistry: Synthesis of 2-Sulfonylpyrimidine Anticancer Leads via Thioether Oxidation

The compound is the optimal starting material for synthesizing PK11007 and related 2-sulfonylpyrimidine p53-stabilizing agents described by Bauer et al. [1]. Its 2-[(4-fluorobenzyl)sulfanyl] group undergoes controlled oxidation to the sulfone, a warhead shown to alkylate surface cysteines in mutant p53 (ΔTm > 1.2 K for structural analog PK11000) [1]. Researchers using the methylsulfanyl analog would not access the same biological pathway.

Drug Discovery: Structure-Activity Relationship (SAR) Exploration of 2-Benzylthio Substituents

The 4-fluorobenzyl group is a privileged fragment in medicinal chemistry, and this compound allows systematic comparison with non-fluorinated benzyl, 4-chlorobenzyl, and 4-methylbenzyl analogs [2]. The predicted pKₐ of 1.12±0.25 indicates ionization behavior distinct from amino-linked analogs such as 5-[(4-fluorobenzyl)amino]pyrimidine-4-carboxylic acid [2], enabling SAR studies on the role of the linker atom.

Synthetic Methodology Development: Amide Coupling Building Block for Library Synthesis

The carboxylic acid group is pre-activated for diverse amide coupling reactions, as evidenced by existing derivatives including 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic acid (CAS 1225162-49-1) . Procurement teams selecting this compound benefit from established coupling protocols, reducing method development time.

Chemical Biology: Probe Development Targeting p53 Mutant Cancers

Given its direct structural relationship to PK11007, a compound that selectively kills p53-compromised cancer cells while sparing normal cells [1], this building block is suited for synthesizing chemical probes to investigate p53-dependent and p53-independent cell death pathways involving glutathione depletion and ER stress.

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